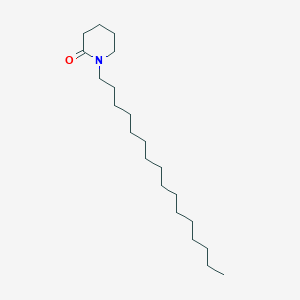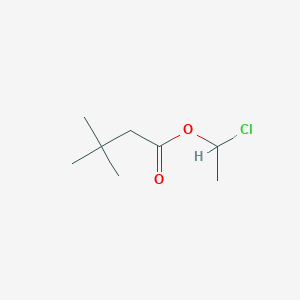
1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-8-(2-phenylethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-8-(2-phenylethyl)- is a compound belonging to the purine family. It is known for its complex structure and diverse applications in various scientific fields. The compound has a molecular formula of C18H23N5O2 and a molecular weight of 341.4075 .
准备方法
The synthesis of 1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-8-(2-phenylethyl)- involves several steps. One common method includes the reaction of theophylline with phenylethylamine under controlled conditions. The reaction typically requires a solvent such as ethanol and a catalyst like hydrochloric acid. The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound .
Industrial production methods often involve large-scale synthesis using automated reactors. These reactors maintain precise temperature and pressure conditions to ensure high yield and purity of the compound. The process may also include purification steps such as recrystallization and chromatography to remove impurities .
化学反应分析
1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-8-(2-phenylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide. This reaction typically occurs at elevated temperatures and results in the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride. These reactions often produce reduced forms of the compound with altered functional groups.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehydrogenated forms .
科学研究应用
1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-8-(2-phenylethyl)- has numerous applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It serves as a precursor in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, the compound is studied for its potential effects on cellular processes. It is used in assays to investigate enzyme activity and receptor binding.
Medicine: The compound has shown promise in the treatment of certain medical conditions. It is being explored for its potential as an anti-inflammatory and anti-cancer agent.
Industry: In industrial applications, the compound is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-8-(2-phenylethyl)- involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes, such as phosphodiesterases, which play a role in cellular signaling pathways. By inhibiting these enzymes, the compound can modulate the levels of cyclic nucleotides, leading to various physiological effects .
Additionally, the compound may interact with receptors on the cell surface, influencing signal transduction and gene expression. These interactions can result in anti-inflammatory, anti-proliferative, and pro-apoptotic effects, making the compound a potential therapeutic agent .
相似化合物的比较
1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-8-(2-phenylethyl)- can be compared with other similar compounds, such as:
Theophylline: A well-known bronchodilator used in the treatment of respiratory diseases. It shares a similar purine structure but lacks the phenylethyl group.
Caffeine: A stimulant found in coffee and tea. It has a similar core structure but differs in its functional groups.
Theobromine: Found in cocoa and chocolate, it has a similar structure but with different substituents.
The uniqueness of 1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-8-(2-phenylethyl)- lies in its specific functional groups, which confer distinct chemical and biological properties. These properties make it valuable for various research and industrial applications .
属性
CAS 编号 |
126235-09-4 |
|---|---|
分子式 |
C15H16N4O2 |
分子量 |
284.31 g/mol |
IUPAC 名称 |
1,3-dimethyl-8-(2-phenylethyl)-7H-purine-2,6-dione |
InChI |
InChI=1S/C15H16N4O2/c1-18-13-12(14(20)19(2)15(18)21)16-11(17-13)9-8-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3,(H,16,17) |
InChI 键 |
YUCOATRZVINCPB-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)CCC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-Bromo-2-[(2-methylprop-2-en-1-yl)oxy]oxane](/img/structure/B14297010.png)
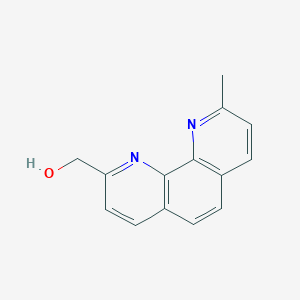
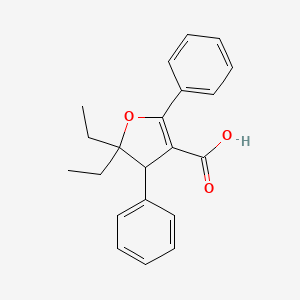
![9-[3-(3,4-Dimethoxyphenyl)propyl]-9-borabicyclo[3.3.1]nonane](/img/structure/B14297038.png)

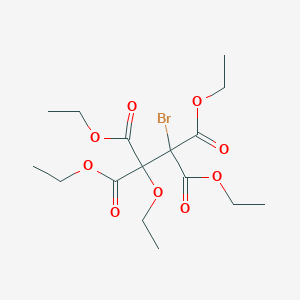
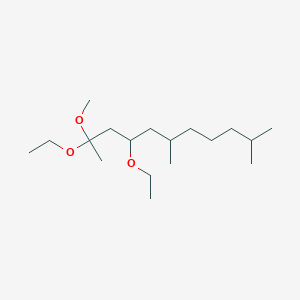
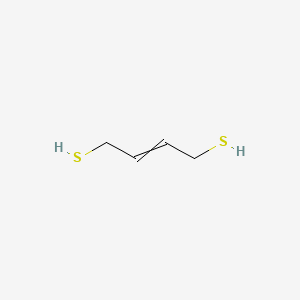
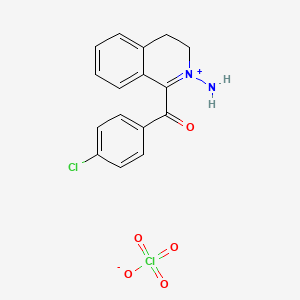
![1,1'-{(Chloromethylene)bis[(4,1-phenylene)oxy]}dibenzene](/img/structure/B14297075.png)
![4-[(E)-({4-[(Oxiran-2-yl)methoxy]phenyl}methylidene)amino]benzoic acid](/img/structure/B14297077.png)
